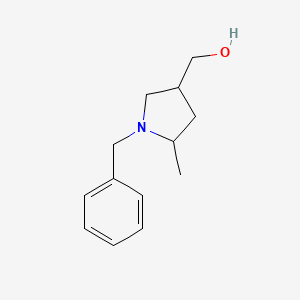![molecular formula C24H17BrN2O2S B12628333 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)- is a complex organic compound belonging to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a bromine atom, a sulfonyl group attached to a 4-methylphenyl ring, and a naphthalenyl group
Vorbereitungsmethoden
Die Synthese von 1H-Pyrrolo[2,3-b]pyridinderivaten umfasst typischerweise mehrere Schritte, darunter die Bildung des Pyrrolo[2,3-b]pyridin-Kerns und die anschließende Funktionalisierung. Ein gängiger Syntheseweg beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Zum Beispiel wurden die Madelung-Synthese und die Fischer-Indol-Synthese modifiziert, um verschiedene substituierte Derivate herzustellen . Industrielle Produktionsmethoden können die Optimierung dieser Synthesewege im Hinblick auf Skalierbarkeit und Wirtschaftlichkeit umfassen.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridinderivate unterliegen verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Bromierung, Iodieren und Nitrieren vorwiegend an der 3-Position.
Oxidation und Reduktion:
Funktionalisierung: Reaktionen mit Mannich-Basen und anderen Reagenzien zur Einführung von funktionellen Gruppen an bestimmten Positionen.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Brom, Iod, Salpetersäure und Mannich-Basen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridinderivate haben ein großes Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere im Bereich der pharmazeutischen Chemie. Diese Verbindungen wurden auf ihre inhibitorische Aktivität gegen Fibroblastenwachstumsfaktorrezeptoren (FGFR) untersucht, die bei verschiedenen Krebsarten eine entscheidende Rolle spielen . So haben bestimmte Derivate eine potente FGFR-inhibitorische Aktivität gezeigt, die zur Hemmung der Proliferation, Migration und Invasion von Krebszellen führt . Darüber hinaus werden diese Verbindungen auf ihren potenziellen Einsatz bei der Behandlung von entzündlichen Erkrankungen und anderen medizinischen Zuständen untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1H-Pyrrolo[2,3-b]pyridinderivaten beinhaltet die Hemmung spezifischer molekularer Ziele, wie z. B. FGFR. Diese Rezeptoren sind an Signaltransduktionswegen beteiligt, die die Zellproliferation, Migration und Angiogenese regulieren . Durch die Bindung an die FGFR verhindern diese Verbindungen die Aktivierung nachgeschalteter Signalwege, was zur Hemmung des Wachstums und der Metastasierung von Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine derivatives have shown significant potential in scientific research, particularly in the field of medicinal chemistry. These compounds have been studied for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer . For example, certain derivatives have demonstrated potent FGFR inhibitory activity, leading to the inhibition of cancer cell proliferation, migration, and invasion . Additionally, these compounds are being explored for their potential use in treating inflammatory diseases and other medical conditions.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of specific molecular targets, such as FGFRs. These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis . By binding to the FGFRs, these compounds prevent the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridinderivate können mit anderen FGFR-Inhibitoren verglichen werden, wie z. B. AZD4547, JNJ-42756493 (Erdafitinib) und BGJ-398 . Obwohl diese Verbindungen ein gemeinsames Ziel teilen, sind 1H-Pyrrolo[2,3-b]pyridinderivate aufgrund ihrer spezifischen strukturellen Merkmale und Bindungsaffinitäten einzigartig. Diese Einzigartigkeit kann zu Unterschieden in ihrer Wirksamkeit, Selektivität und potenziellen Nebenwirkungen führen.
Ähnliche Verbindungen umfassen:
- AZD4547
- JNJ-42756493 (Erdafitinib)
- BGJ-398
- LY2874455
- INCB054828 (Pemigatinib)
Diese Verbindungen werden derzeit in klinischen Studien auf ihren potenziellen Einsatz in der Krebstherapie untersucht.
Eigenschaften
Molekularformel |
C24H17BrN2O2S |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-naphthalen-2-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C24H17BrN2O2S/c1-16-6-10-21(11-7-16)30(28,29)27-15-23(25)22-13-20(14-26-24(22)27)19-9-8-17-4-2-3-5-18(17)12-19/h2-15H,1H3 |
InChI-Schlüssel |
DZMQZMOQIKPKKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC5=CC=CC=C5C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)
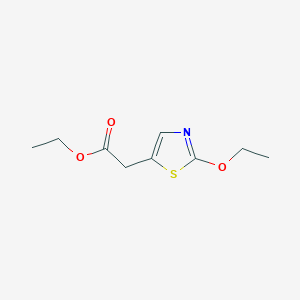
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)

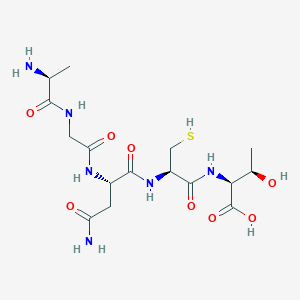
![Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B12628271.png)
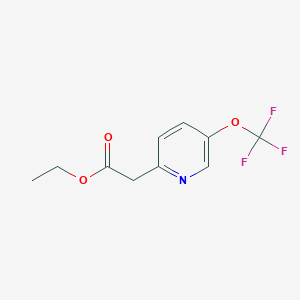
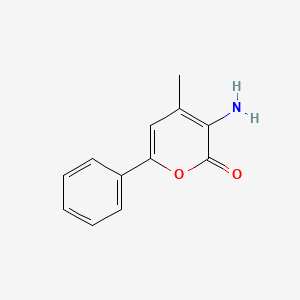

![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)

